N-(2,4-difluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4O2S/c16-10-3-4-12(11(17)6-10)19-13(22)8-24-15-21-20-14(23-15)9-2-1-5-18-7-9/h1-7H,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMVKWOQPLYCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : The oxadiazole moiety can be synthesized through cyclization reactions involving appropriate hydrazones and carbonyl compounds.
- Substitution Reactions : The introduction of the pyridinyl and difluorophenyl groups is achieved through electrophilic aromatic substitution methods.
- Final Coupling : The sulfanyl group is introduced in the final steps to complete the acetamide structure.
Antimicrobial Activity
Research indicates that compounds featuring oxadiazole and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to possess activity against various bacterial strains and fungi. A study demonstrated that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. For example, a related compound with a similar structure was reported to have IC50 values in the micromolar range against various cancer cell lines, including breast and colon cancer cells . The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Case Studies
- Case Study 1 : In vitro studies on a related compound demonstrated that it induced apoptosis in human breast cancer cell lines (T47D) with an IC50 value of 27.3 µM . This suggests a potential mechanism for inducing cell death in malignant cells.
- Case Study 2 : Another study evaluated the compound's activity against resistant strains of bacteria. It was found to exhibit significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent in treating resistant infections .
Comparative Biological Activity
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial | 16 (against S. aureus) |
| Related Oxadiazole Compound | Structure | Anticancer (T47D) | 27.3 |
| Sulfanyltriazole Derivative | Structure | Antibacterial (MRSA) | 12 |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds with similar structures to N-(2,4-difluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. The oxadiazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit growth.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazole were tested against various strains of bacteria. Results indicated that compounds with a pyridinyl substituent showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antifungal Properties
The compound also exhibits promising antifungal activity. Triazole derivatives are commonly recognized for their efficacy against fungal infections by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial in ergosterol biosynthesis.
Case Study:
A comparative study highlighted that similar triazole-containing compounds demonstrated potent antifungal effects against Candida albicans and Aspergillus fumigatus. The presence of the difluorophenyl group was found to enhance the binding affinity to fungal enzymes .
Potential Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. The compound's ability to modulate various signaling pathways could be leveraged in cancer therapy.
Case Study:
In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Substituents: 2,6-Dimethylphenyl and indole groups. Key Data: UV spectroscopy (absorbance vs. concentration) and stress degradation profiles were studied .
N-(4-chlorophenyl)-2-sulfanyl acetamide derivatives
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamide derivatives Substituents: Methylphenyl groups with aminothiazole. Key Data: Melting points (134–178°C), molecular weights (375–389 g/mol), and spectral characterization (IR, NMR, EI-MS) . Comparison: The pyridinyl group in the target compound may improve π-π stacking interactions in biological targets compared to aminothiazole .
Heterocyclic Core Modifications
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide
- Thiadiazole-based analogs (e.g., 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide) Core: Thiadiazole instead of oxadiazole. Key Data: Cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells) . Comparison: Oxadiazole’s lower electronegativity compared to thiadiazole may reduce metabolic degradation .
Pharmacokinetic and Bioactivity Trends
- Structural-Activity Relationships (SAR): Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance binding to hydrophobic pockets in enzymes (e.g., kinase targets) . Heteroaromatic Substitutions (e.g., pyridinyl): Improve solubility and hydrogen-bonding capacity compared to alkyl or aryl groups .
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for N-(2,4-difluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?
The synthesis typically involves:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Sulfur incorporation via nucleophilic substitution between the oxadiazole-thiol and a chloroacetamide derivative. The 2,4-difluorophenyl group is introduced through amide coupling .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used for isolation.
- Characterization : Confirmed via /-NMR, IR (amide C=O stretch at ~1650 cm⁻¹), and LC-MS .
Q. How is the molecular structure validated for this compound?
X-ray crystallography is the gold standard:
- Crystallization : Slow evaporation from DMSO/EtOH mixtures yields single crystals suitable for diffraction .
- Key parameters : Monoclinic symmetry (space group ), unit cell dimensions (e.g., ) .
- Hydrogen bonding : The acetamide NH forms intermolecular bonds with oxadiazole N atoms (), stabilizing the crystal lattice .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or reactivity of this compound?
- Reaction path search : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict transition states for cyclization and sulfur insertion steps, reducing trial-and-error experimentation .
- Solvent effects : COSMO-RS simulations identify DMF or THF as optimal solvents for amide coupling (dielectric constant ~37.5) .
- Electronic properties : HOMO-LUMO gaps (~4.2 eV) calculated via Gaussian09 suggest susceptibility to nucleophilic attack at the pyridinyl moiety .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence bioactivity?
-
Comparative studies : Replace the 2,4-difluorophenyl group with 3-chlorophenyl (as in ):
- Lipophilicity : LogP increases from 2.8 to 3.1 (measured via shake-flask method), enhancing membrane permeability.
- Binding affinity : Molecular docking (AutoDock Vina) shows a 0.5 kcal/mol weaker interaction with target enzymes due to reduced halogen bonding .
-
Data table :
Substituent LogP IC₅₀ (μM) 2,4-difluorophenyl 2.8 12.3 3-chlorophenyl 3.1 18.7
Q. How are contradictions in crystallographic or spectroscopic data resolved?
- Case example : Discrepancies in unit cell parameters may arise from polymorphic forms.
Q. What strategies mitigate side reactions during sulfur insertion?
- Competing pathways : Thiol-oxadiazole coupling may produce disulfide byproducts.
Methodological Considerations
Q. What analytical techniques quantify trace impurities in the final product?
- HPLC-DAD : C18 column (5 μm, 4.6 × 250 mm), gradient elution (ACN:H₂O 40:60 to 90:10), detects impurities at 254 nm (LOD: 0.1%) .
- Mass defect filtering : HRMS (Q-TOF) identifies sulfoxide byproducts () .
Q. How is the compound’s stability assessed under physiological conditions?
- Forced degradation : Incubate in PBS (pH 7.4, 37°C) for 24 hrs. LC-MS identifies hydrolysis products (e.g., free pyridinyl-oxadiazole) .
- Arrhenius kinetics : Accelerated studies (40–60°C) estimate shelf-life () of 18 months at 25°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
